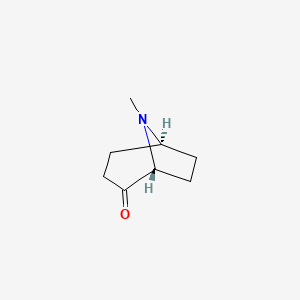

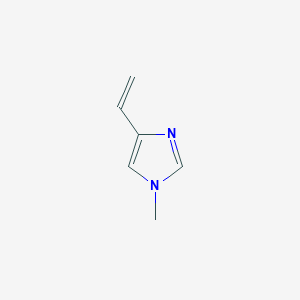

1-(2-Chlorobenzyl)-1H-imidazole

Overview

Description

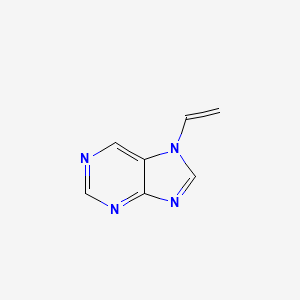

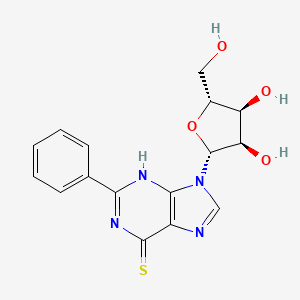

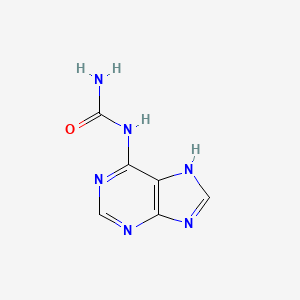

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .

Synthesis Analysis

The synthesis of imidazole and benzimidazole derivatives often involves the reaction of primary amines, aldehydes, and cyanides . The specific synthesis pathway would depend on the exact structure of the desired compound.

Molecular Structure Analysis

Imidazole is a five-membered ring with two non-adjacent nitrogen atoms, while benzimidazole is a fused ring structure consisting of a benzene ring and an imidazole ring .

Chemical Reactions Analysis

Imidazole and benzimidazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and benzimidazole compounds depend on their specific structure. They are generally stable compounds and can form hydrogen bonds due to the presence of nitrogen atoms .

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .

Mode of Action

It’s known that benzimidazole and its derivatives interact with their targets and cause changes that lead to their bioactivity . For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity . They were found to interact with bacterial DNA-gyrase and CYP51 .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity by affecting the pathways of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Pharmacokinetics

It’s known that the pharmacokinetics of benzimidazole derivatives can vary widely, affecting their bioavailability .

Result of Action

It’s known that benzimidazole derivatives can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

It’s known that the action of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Future Directions

Imidazole and benzimidazole compounds continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the design and synthesis of new imidazole and benzimidazole derivatives with improved potency and selectivity .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives have a wide range of pharmacological activities They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

Some benzimidazole derivatives have been reported to have antimicrobial activity They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that benzimidazole derivatives can be stable and have been used in various laboratory settings .

Metabolic Pathways

It is known that benzylic halides, which are similar to 1-(2-Chlorobenzyl)-1H-imidazole, can undergo various reactions, potentially interacting with enzymes or cofactors .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLXEODJTYLSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445000 | |

| Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-69-7 | |

| Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

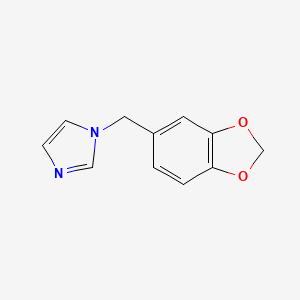

![Ethyl 8-oxoimidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3353745.png)

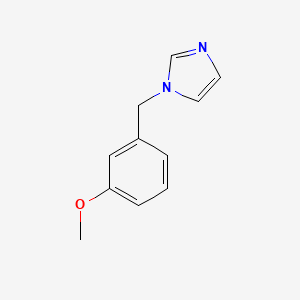

![3-Methylsulfonylimidazo[1,5-a]pyrazine](/img/structure/B3353767.png)

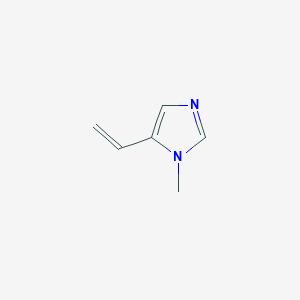

![6-Azaspiro[2.5]oct-5-EN-5-amine](/img/structure/B3353808.png)